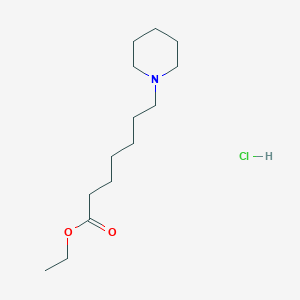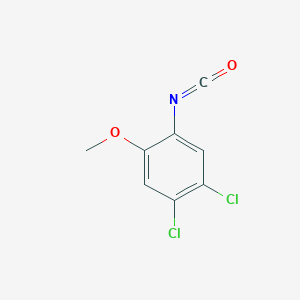![molecular formula C22H25NO B14513091 4-{2-[4-(Heptyloxy)phenyl]ethenyl}benzonitrile CAS No. 62736-49-6](/img/structure/B14513091.png)
4-{2-[4-(Heptyloxy)phenyl]ethenyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[4-(Heptyloxy)phenyl]ethenyl}benzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a benzonitrile group attached to a phenyl ring, which is further substituted with a heptyloxy group and an ethenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Heptyloxy)phenyl]ethenyl}benzonitrile typically involves a multi-step process starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Heptyloxyphenyl Intermediate: The initial step involves the alkylation of phenol with heptyl bromide in the presence of a base such as potassium carbonate to yield 4-(heptyloxy)phenol.
Synthesis of the Ethenyl Intermediate: The next step involves the reaction of 4-(heptyloxy)phenol with a suitable ethenylating agent, such as vinyl bromide, under basic conditions to form 4-(heptyloxy)phenylethene.
Formation of the Benzonitrile Derivative: The final step involves the reaction of 4-(heptyloxy)phenylethene with a nitrile source, such as benzonitrile, under catalytic conditions to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-[4-(Heptyloxy)phenyl]ethenyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation to form the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, sulfo, or halo derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-{2-[4-(Heptyloxy)phenyl]ethenyl}benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-{2-[4-(Heptyloxy)phenyl]ethenyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{2-[4-(Methoxy)phenyl]ethenyl}benzonitrile: Similar structure but with a methoxy group instead of a heptyloxy group.
4-{2-[4-(Ethoxy)phenyl]ethenyl}benzonitrile: Similar structure but with an ethoxy group instead of a heptyloxy group.
4-{2-[4-(Butoxy)phenyl]ethenyl}benzonitrile: Similar structure but with a butoxy group instead of a heptyloxy group.
Uniqueness
The uniqueness of 4-{2-[4-(Heptyloxy)phenyl]ethenyl}benzonitrile lies in the presence of the heptyloxy group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
62736-49-6 |
|---|---|
Molekularformel |
C22H25NO |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
4-[2-(4-heptoxyphenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C22H25NO/c1-2-3-4-5-6-17-24-22-15-13-20(14-16-22)8-7-19-9-11-21(18-23)12-10-19/h7-16H,2-6,17H2,1H3 |
InChI-Schlüssel |
FPDPDIUYEBMRHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine](/img/structure/B14513012.png)






![3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile](/img/structure/B14513054.png)
![Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid](/img/structure/B14513057.png)
![Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate](/img/structure/B14513064.png)



